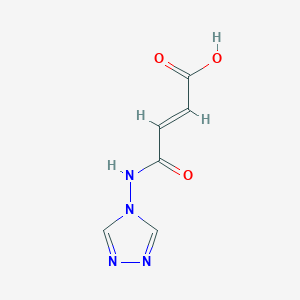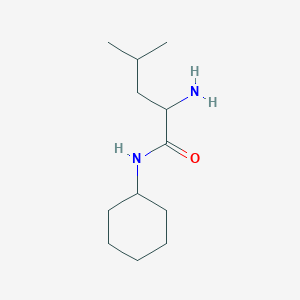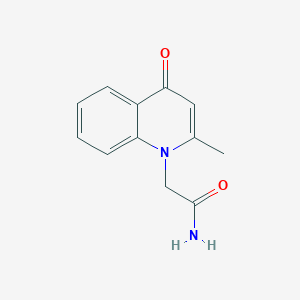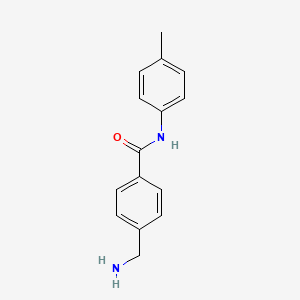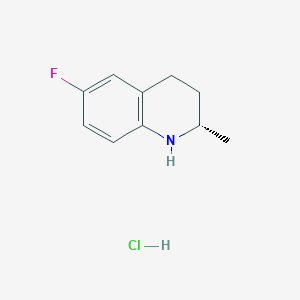
(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 2nd position on the tetrahydroquinoline ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Méthodes De Préparation
The synthesis of (S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroquinoline and 2-methylpyridine.
Reaction Conditions: The key steps include the reduction of the quinoline ring to form the tetrahydroquinoline structure, followed by the introduction of the fluorine and methyl groups. This can be achieved through catalytic hydrogenation and electrophilic fluorination reactions.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure hydrogenation and advanced fluorination techniques can further optimize the process.
Analyse Des Réactions Chimiques
(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can further reduce the tetrahydroquinoline ring to form dihydroquinoline derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Major Products: The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can be further utilized in pharmaceutical and chemical research.
Applications De Recherche Scientifique
(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications.
Mécanisme D'action
The mechanism of action of (S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to certain enzymes and receptors, modulating their activity. This can lead to the inhibition of enzyme function or the activation of receptor-mediated pathways.
Pathways Involved: The pathways affected by the compound include neurotransmitter signaling, cellular metabolism, and immune response. These interactions can result in therapeutic effects, such as the alleviation of symptoms in neurological disorders.
Comparaison Avec Des Composés Similaires
(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as 6-fluoroquinoline, 2-methylquinoline, and other tetrahydroquinoline derivatives share structural similarities.
Uniqueness: The presence of both the fluorine atom and the methyl group in the tetrahydroquinoline ring distinguishes this compound from others. These functional groups contribute to its unique chemical properties and biological activities.
Comparison: Compared to other quinoline derivatives, this compound exhibits enhanced solubility, stability, and specificity in its interactions with biological targets.
Propriétés
Formule moléculaire |
C10H13ClFN |
|---|---|
Poids moléculaire |
201.67 g/mol |
Nom IUPAC |
(2S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c1-7-2-3-8-6-9(11)4-5-10(8)12-7;/h4-7,12H,2-3H2,1H3;1H/t7-;/m0./s1 |
Clé InChI |
UFUBHMKHWBJKMI-FJXQXJEOSA-N |
SMILES isomérique |
C[C@H]1CCC2=C(N1)C=CC(=C2)F.Cl |
SMILES canonique |
CC1CCC2=C(N1)C=CC(=C2)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10,13-Dimethyl-17-(6-methylheptan-2-yl)-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12114381.png)


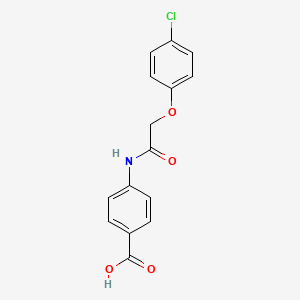
![N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride](/img/structure/B12114412.png)

